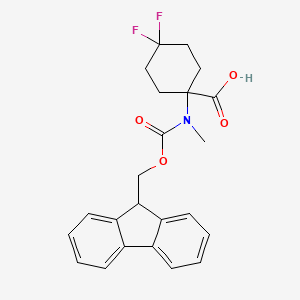
2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO3 It is a brominated derivative of ethanone, characterized by the presence of both bromine and nitro functional groups on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone typically involves the bromination of 1-(3-bromo-5-nitrophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the bromine atoms.
Reduction: The major product is 2-Amino-1-(3-bromo-5-nitrophenyl)ethanone.
Oxidation: Products include carboxylic acids or ketones, depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine atoms and nitro group make the compound highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H5Br2NO3 |
|---|---|
Poids moléculaire |
322.94 g/mol |
Nom IUPAC |
2-bromo-1-(3-bromo-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO3/c9-4-8(12)5-1-6(10)3-7(2-5)11(13)14/h1-3H,4H2 |
Clé InChI |
UPKYMBHKOQJKQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)

![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)


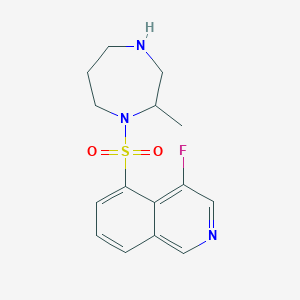

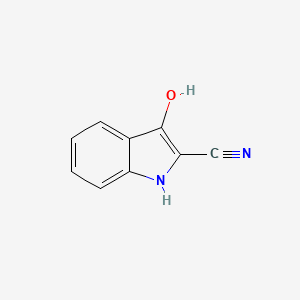
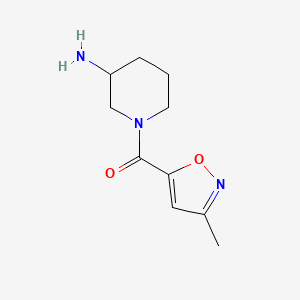
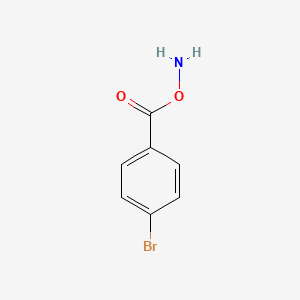
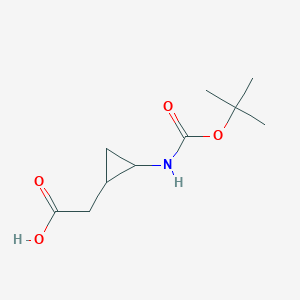
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
